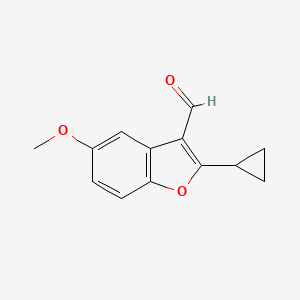

![molecular formula C10H11NO5S B1438728 2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1156592-31-2](/img/structure/B1438728.png)

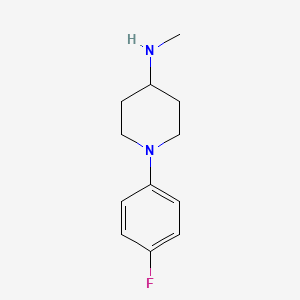

2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid

Vue d'ensemble

Description

2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid, or 2-MES-5-NO2, is an organic compound that has a wide range of applications in scientific research and laboratory experiments. It is an acidic compound with a molecular weight of 209.2 g/mol and a melting point of 180-182°C. It is a colorless solid that is soluble in water and ethanol, and is used in a variety of fields such as medicinal chemistry, organic synthesis, and materials science.

Applications De Recherche Scientifique

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Bicyclic Dioxetanes

- The singlet oxygenation of specific dihydrothiophenes led to the synthesis of sulfanyl-substituted bicyclic dioxetanes. These compounds were thermally stable and showed base-induced chemiluminescence, indicating potential applications in chemical sensing and imaging (Watanabe et al., 2010).

Intermediate in Cardiotonic Drug Synthesis

- The compound was synthesized as an intermediate product in the preparation of cardiotonic drugs Sulmazole and Isomazole. This synthesis provides a process-oriented approach that could be useful in the pharmaceutical industry (Lomov, 2019).

Evaluation of Intermolecular Interactions in Thioxanthone Derivatives

- The study synthesized and evaluated derivatives to understand the role of different substituent groups in determining supramolecular motifs. The findings can guide the design and synthesis of materials with tailored intermolecular interactions, which is crucial in the development of new materials (Jacob et al., 2011).

Synthesis of Nitroimidazole-Containing Derivatives

- A series of new nitroimidazole-containing derivatives was synthesized by coupling with diversely substituted benzoic acids. Some compounds displayed significant antileishmanial activity, highlighting their potential as therapeutic agents (Rodriguez et al., 2020).

Understanding Oxidation Mechanisms in Biochemistry

- The compound was used to study the oxidation of thiols by various oxidants. This research provides insights into the biochemical processes and could guide the development of therapeutic strategies for diseases involving oxidative stress (Landino et al., 2008).

Palladium-Catalyzed Decarboxylative Methylthiolation

- A practical approach for the Pd-catalyzed decarboxylative methylthiolation of 2-nitrobenzoic acids was developed using DMSO as a sulfurizing agent. This method highlights the potential for greener and more efficient synthetic pathways in chemical manufacturing (Fu et al., 2014).

Propriétés

IUPAC Name |

2-(2-methoxyethylsulfanyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-16-4-5-17-9-3-2-7(11(14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWXCWSKMDRQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)

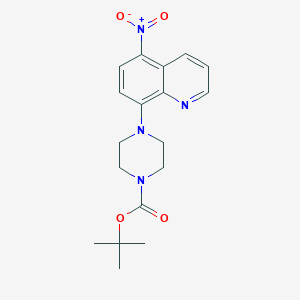

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)

![[Ethyl(methyl)sulfamoyl]amine](/img/structure/B1438652.png)

![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)

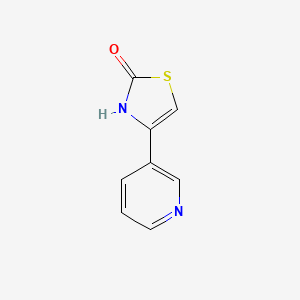

![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)

![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)

![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)